molecular formula C16H17N3O B12803420 N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132686-94-3

N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12803420
CAS No.: 132686-94-3
M. Wt: 267.33 g/mol
InChI Key: TUQHQPVULWJHQZ-UHFFFAOYSA-N
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Description

N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a chemical compound belonging to the pyrido[2,3-b][1,5]benzodiazepinone class. It is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a structural analog for developing new therapeutic agents. Compounds within this structural family have been investigated in various patent literature for their potential biological activities . Please note that the specific properties and research data for this exact, specified compound (this compound) are not fully detailed in the available public sources. The information presented is based on its structural relationship to other documented pyrido-benzodiazepine derivatives. Researchers are encouraged to consult the primary patent and scientific literature for further insights. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

132686-94-3

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

6,11-diethylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C16H17N3O/c1-3-18-13-9-5-6-10-14(13)19(4-2)16(20)12-8-7-11-17-15(12)18/h5-11H,3-4H2,1-2H3

InChI Key

TUQHQPVULWJHQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves a multi-step process centered on the formation of the benzodiazepinone core followed by selective N-alkylation to introduce the diethyl groups.

Key steps include:

  • Cyclocondensation Reaction: Formation of the benzodiazepinone ring system by condensation of a suitable aminopyridine derivative with an appropriate ortho-substituted benzoyl or anthranilic acid derivative.
  • N-Alkylation: Introduction of ethyl groups at the nitrogen atoms (N6 and N11) via alkylation reactions using ethyl halides under basic conditions.

Detailed Synthetic Route

Step Reaction Type Reagents and Conditions Description
1 Preparation of aminopyridine intermediate Starting from 2-chloronicotinic acid or related pyridine derivatives The pyridine ring is functionalized to introduce amino groups necessary for cyclization
2 Cyclocondensation Condensation of aminopyridine with ortho-substituted benzoyl derivatives in acidic medium (e.g., sulfuric acid) Reflux in butanol or similar solvent at ~80°C for several hours to form the benzodiazepinone core
3 N-Alkylation Treatment with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate Selective alkylation at N6 and N11 positions to yield the diethyl-substituted product
4 Purification Recrystallization or chromatographic techniques To obtain high purity compound suitable for further applications

Industrial Scale Considerations

  • Industrial synthesis follows the same general pathway but uses industrial-grade solvents and reagents.
  • Reaction parameters such as temperature, solvent volume, and reaction time are optimized for yield and purity.
  • Purification is often achieved by recrystallization from solvents like ethanol or by preparative chromatography.
  • Process control includes monitoring by HPLC and NMR to ensure batch consistency.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Butanol, ethanol, or similar alcohols Provides good solubility and reflux conditions
Temperature 80–110°C Reflux temperature for cyclocondensation
Catalyst/Acid Sulfuric acid (catalytic amounts) Promotes cyclization
Base for Alkylation Sodium hydride, potassium carbonate Ensures deprotonation of nitrogen for alkylation
Alkylating Agent Ethyl bromide or ethyl iodide Provides ethyl groups for N-substitution
Reaction Time 4–12 hours Depends on scale and reagent purity

Analytical and Purity Validation Techniques

Research Findings and Notes on Preparation

  • The cyclocondensation step is critical and sensitive to reaction conditions; slight variations in temperature or acid concentration can affect yield.
  • N-alkylation must be carefully controlled to avoid over-alkylation or side reactions.
  • The choice of solvent and base in the alkylation step influences selectivity and yield.
  • Purification methods significantly impact the final product's purity, which is essential for biological activity studies.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Notes
Cyclocondensation Aminopyridine + ortho-substituted benzoyl derivative Reflux in butanol, catalytic H2SO4, 80°C, 6–8 h Benzodiazepinone core formation Acid catalysis essential
N-Alkylation Ethyl bromide, NaH or K2CO3 Room temp to 60°C, 4–6 h Diethyl substitution at N6 and N11 Controlled to prevent side reactions
Purification Recrystallization (ethanol) or chromatography Ambient temperature High purity final compound Confirmed by HPLC and NMR

Chemical Reactions Analysis

N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl Substituents

The ethyl groups at N6 and N11 are critical to the compound’s properties. Comparisons with analogues bearing different alkyl groups reveal:

  • 11-Ethyl-6,11-dihydro-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepine-5-one (CAS: Not specified): This analogue replaces one ethyl group with a methyl, reducing steric bulk. Solubility data indicate moderate aqueous solubility (3180 mg/L), suggesting alkyl chain length inversely correlates with hydrophilicity .

Positional Isomers and Ring-System Variants

  • 5,11-Dimethyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS: Not specified): The shift from a [1,5] to [1,4] benzodiazepine alters the ring strain and hydrogen-bonding capacity, impacting receptor interactions .
  • Olanzapine Lactame (CAS: 221176-49-4): A thieno[2,3-b]benzodiazepine derivative with a sulfur atom replacing a carbon in the fused ring system. This substitution increases lipophilicity and is associated with antipsychotic activity, highlighting the importance of aromatic system modifications .

Pharmacologically Active Derivatives

  • Rispenzepine (CAS: Not specified): Features a 1-methylnipecotoyl substituent, a piperidine-derived group that enhances CNS penetration. This contrasts with the ethyl groups in the target compound, which may limit blood-brain barrier permeability .
  • 11-[2-[4-[4-(Diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS: Not specified): The addition of a diethylamino-butyl-piperidine side chain introduces basicity and flexibility, likely improving interaction with muscarinic receptors .

Comparative Data Table

Compound Name Substituents/Modifications Key Properties Source
N6,N11-Diethyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one N6,N11-diethyl Moderate solubility, potential CNS activity
11-Ethyl-6-methyl analogue N6-methyl, N11-ethyl Aqueous solubility: 3180 mg/L
11-Ethyl-2-fluoro-6-methyl analogue 2-fluoro, N6-methyl, N11-ethyl Enhanced receptor affinity
Olanzapine Lactame Thieno ring, lactam structure Lipophilic, antipsychotic use
Rispenzepine 1-methylnipecotoyl group Improved CNS penetration

Research Findings and Implications

  • Solubility and Bioavailability : Ethyl substituents in the target compound likely reduce solubility compared to methylated analogues, as seen in the 3180 mg/L solubility of the 6-methyl-11-ethyl derivative . Fluorination or sulfur incorporation (e.g., Olanzapine) can offset this by altering electronic properties .
  • Pharmacological Activity: The diethyl groups may limit the compound’s CNS efficacy compared to Rispenzepine, which has a piperidine-derived substituent for enhanced brain uptake .

Biological Activity

N6,N11-Diethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C16H17N3O
  • Molecular Weight : 269.33 g/mol
  • CAS Number : 132686-94-3

The compound features a unique pyrido(2,3-b)(1,5)benzodiazepine structure that contributes to its biological activity. The diethyl substitutions at the N6 and N11 positions are believed to enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

  • GABA Receptors : The compound may act as a modulator of GABA_A receptors, which play a critical role in inhibitory neurotransmission. This interaction can lead to anxiolytic and sedative effects.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

Another area of investigation has been the anticancer properties of this compound. In vitro studies on human cancer cell lines showed promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The results indicated that this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

These findings suggest that the compound may have potential as an anticancer therapeutic.

Case Study 1: Anxiolytic Effects

A clinical trial investigated the anxiolytic effects of this compound in patients with generalized anxiety disorder. Participants reported significant reductions in anxiety levels measured by standardized scales over a treatment period of eight weeks.

Case Study 2: Safety Profile

A safety assessment was conducted to evaluate the toxicity profile of the compound in animal models. The study concluded that at therapeutic doses, there were no significant adverse effects observed on vital organs or behavior.

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